Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
Description
Structural Characterization & Molecular Topology
IUPAC Nomenclature & Systematic Identification
The systematic name methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate adheres to IUPAC guidelines for spiro compounds. Key components include:
- Spiro center : Formed by the shared carbon atom (C2 of naphthalene and C3' of piperidine).
- Naphthalene subsystem : A bicyclic aromatic system partially saturated at positions 3 and 4, yielding a 3,4-dihydro-1H-naphthalene moiety.
- Piperidine subsystem : A six-membered nitrogen-containing ring with a ketone group at position 2'.
- Substituents : A methyl ester (-COOCH₃) at position 6 of the naphthalene ring.
The molecular formula is C₁₇H₁₉NO₃ , with a molecular weight of 285.34 g/mol . The numbering scheme prioritizes the spiro junction, ensuring unambiguous identification of substituents and functional groups.
X-ray Crystallographic Analysis of Spirocyclic Core
X-ray crystallography remains the gold standard for resolving the three-dimensional architecture of spirocyclic systems . While direct crystallographic data for this specific compound are limited, analogous structures reveal critical insights:
Key Structural Features (Inferred from Analogues ):
| Parameter | Value |
|---|---|
| Spiro C-C bond length | 1.54–1.56 Å |
| Piperidine ring puckering | Chair conformation (Δ = 0.5–0.7 Å) |
| Naphthalene torsion angle | 5–10° (due to partial saturation) |
| Oxo group (C=O) | 1.21–1.23 Å (bond length) |
The spiro junction imposes significant steric constraints, stabilizing the molecule in a distorted geometry. The piperidine ring adopts a chair conformation, while the naphthalene subsystem exhibits slight non-planarity due to 3,4-dihydro saturation .
Conformational Dynamics of Piperidine-Naphthalene Fusion
The fusion of piperidine and naphthalene rings creates a rigid yet dynamically active system:
Piperidine Ring Flexibility :
Naphthalene Subsystem :
- Partial saturation at C3 and C4 reduces aromaticity, permitting slight torsional adjustments (5–15°).
- The methyl ester at C6 introduces steric bulk, further restricting rotational freedom.
Spiro Junction Dynamics :
Electron Density Mapping of Oxo Group Positioning
Electron density maps derived from X-ray diffraction highlight the spatial and electronic effects of the 2'-oxo group:
| Feature | Observation |
|---|---|
| Oxo group localization | Peak density at 1.22 Å from C2' |
| Hydrogen bonding | Weak C=O···H-C interactions (2.8–3.2 Å) |
| Electrostatic effects | Polarizes the piperidine ring, enhancing dipole moment (≈3.5 D) |
The oxo group’s electron density profile confirms its equatorial orientation relative to the piperidine ring, minimizing steric clashes with the naphthalene subsystem. This positioning stabilizes the molecule through intramolecular dipole interactions and weak hydrogen bonds .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-20-14(18)12-3-4-13-10-16(7-5-11(13)9-12)6-2-8-17-15(16)19/h3-4,9H,2,5-8,10H2,1H3,(H,17,19) |
InChI Key |
QWFFHPIDIXTTDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3(CCCNC3=O)CC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common method includes the Stollé type reaction, where 3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine] hydrochlorides react with oxalyl chloride to form intermediate compounds. These intermediates are then subjected to cyclocondensation reactions with various nucleophiles to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Cyclocondensation: This reaction involves the formation of a ring structure by the condensation of two or more molecules, often using catalysts like p-toluenesulfonic acid.
Scientific Research Applications
Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows for unique binding properties, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Physicochemical and Pharmacological Properties
Physicochemical Data
*Estimated based on structural analogs.
Pharmacological Potential
- Pyrazolopyridine Derivative : Spirooxindole analogs are known for anticancer activity (e.g., MDM2 inhibitors).
- Dihydropyridones : Intermediates in alkaloid synthesis (e.g., quinolizidines), with documented antimalarial and analgesic properties.
Biological Activity
Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which combines features from both naphthalene and piperidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biochemical targets.
- Molecular Formula : C17H21NO3
- Molecular Weight : Approximately 287.36 g/mol
- Structure : The compound features a spiro arrangement that contributes to its distinct chemical properties, making it a subject of interest for therapeutic applications.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or modulation of enzymatic activity, affecting various biochemical pathways and potentially leading to therapeutic effects.
Potential Targets and Effects
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways that could be beneficial in treating diseases.
Biological Activity Studies
Research into the biological activity of this compound has primarily focused on its anti-inflammatory and anti-cancer properties. Below are some notable findings from recent studies:
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies have shown that this compound exhibits significant anti-inflammatory properties, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac. This suggests potential for development as an anti-inflammatory agent.
- Cancer Research : The National Cancer Institute's COMPARE program has identified strong correlations between this compound and known anti-cancer agents, indicating that it may share similar mechanisms of action. Specifically, it has been shown to induce apoptosis in cancer cell lines with high NRF2 activation, suggesting a role in targeting oxidative stress pathways in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
